molecular formula C16H11Cl2N3O2 B12024833 2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide CAS No. 618443-54-2

2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide

Cat. No.: B12024833
CAS No.: 618443-54-2
M. Wt: 348.2 g/mol
InChI Key: ZFBHSQDJJCAZED-UHFFFAOYSA-N
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Description

2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide is a chemical compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The compound is further substituted with two chlorine atoms at positions 6 and 8, an oxo group at position 4, and a phenylacetamide group at position 2. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Acylation: The phenylacetamide group can be introduced through an acylation reaction using phenylacetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

Major Products Formed

    Substitution: Derivatives with different substituents at positions 6 and 8.

    Reduction: Hydroxy derivatives.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide can be compared with other quinazolinone derivatives, such as:

These compounds share a similar quinazolinone core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique combination of substituents in this compound imparts specific characteristics that may enhance its efficacy and selectivity in certain applications.

Properties

CAS No.

618443-54-2

Molecular Formula

C16H11Cl2N3O2

Molecular Weight

348.2 g/mol

IUPAC Name

2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-phenylacetamide

InChI

InChI=1S/C16H11Cl2N3O2/c17-10-6-12-15(13(18)7-10)19-9-21(16(12)23)8-14(22)20-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,20,22)

InChI Key

ZFBHSQDJJCAZED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl

Origin of Product

United States

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